5,6,7,8-Tetrahydro-1,7-naphthyridine

Overview

Description

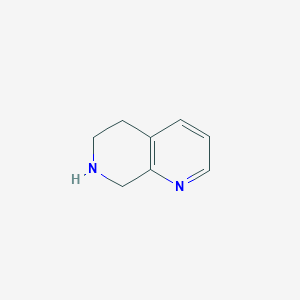

5,6,7,8-Tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which consists of fused-ring systems derived from the fusion of two pyridine rings through adjacent carbon atoms.

Mechanism of Action

Target of Action

5,6,7,8-Tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound . It has been found to have a variety of pharmacological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities

Mode of Action

It has been synthesized as an anti-hiv agent , suggesting that it may interact with HIV-related targets

Biochemical Pathways

For instance, its anticancer activity suggests that it may affect pathways related to cell proliferation and apoptosis .

Result of Action

This compound has been found to exhibit a pronounced analgesic effect . In addition, it has been synthesized as an anti-HIV agent , suggesting that it may have antiviral effects

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthetic preparation of trisubstituted triazines . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been suggested that derivatives of tetrahydro-1,6-naphthyridines exhibit a pronounced analgesic effect , which could imply potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthetic preparation of trisubstituted triazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the catalytic reduction of 1,7-naphthyridine. This process can be carried out using palladium on charcoal as a catalyst in ethanol, resulting in a mixture of 1,2,3,4-tetrahydro- and this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis processes that are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding naphthyridine derivatives.

Reduction: Catalytic reduction using palladium on charcoal.

Substitution: Amination reactions with cyanuric chloride and nitroaniline.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Palladium on charcoal in ethanol.

Substitution Reagents: Cyanuric chloride and nitroaniline.

Major Products:

Oxidation Products: Various oxidized naphthyridine derivatives.

Reduction Products: 1,2,3,4-tetrahydro-1,7-naphthyridine and this compound.

Substitution Products: Trisubstituted triazines.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including anti-HIV properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of specialized chemicals and materials.

Comparison with Similar Compounds

- 1,5-Naphthyridine

- 1,6-Naphthyridine

- 1,8-Naphthyridine

Comparison: 5,6,7,8-Tetrahydro-1,7-naphthyridine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to other naphthyridine derivatives, it exhibits distinct properties that make it suitable for specific applications, such as its potential anti-HIV activity .

Biological Activity

5,6,7,8-Tetrahydro-1,7-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Naphthyridine Derivatives

Naphthyridines are known for their broad spectrum of biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. The specific compound this compound has been investigated for its role in neurological disorders and cancer treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. For instance:

- Mechanism of Action : Naphthyridine compounds have been shown to induce apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators and apoptosis-related proteins.

- Case Study : A study demonstrated that derivatives of 1,8-naphthyridine exhibited significant cytotoxicity against human pancreatic cancer cells with IC50 values indicating potent activity (IC50 < 10 µM) .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity:

- Activity Spectrum : It has been effective against a range of bacterial strains including both Gram-positive and Gram-negative bacteria.

- Research Findings : A comparative study indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant bacterial strains .

Neuroprotective Effects

The compound has potential applications in treating neurodegenerative diseases:

- Mechanism : It acts as a modulator of neurotransmitter systems and may protect against excitotoxicity.

- Study Results : In vivo studies using animal models demonstrated that administration of tetrahydro-naphthyridine derivatives improved cognitive function and reduced neuroinflammation markers .

Structure-Activity Relationship (SAR)

The biological activity of naphthyridine derivatives is significantly influenced by their structural characteristics. Variations in substituents on the naphthyridine core can enhance or diminish their biological efficacy:

- Substituent Effects : For example, modifications at the 2 and 4 positions of the aromatic ring have been linked to improved binding affinity to target proteins associated with cancer proliferation .

Pharmacokinetics

The pharmacokinetic profile of tetrahydro-naphthyridines is crucial for their therapeutic application:

- Absorption and Distribution : Studies indicate good oral bioavailability and brain penetration capabilities for certain derivatives.

- Metabolism : Metabolic stability assessments reveal that these compounds are primarily metabolized via hepatic pathways with significant implications for dosing regimens in clinical settings .

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQJSMFCZYZSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463357 | |

| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-85-3 | |

| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5,6,7,8-Tetrahydro-1,7-naphthyridine interesting for medicinal chemistry?

A1: this compound shares structural similarities with the pharmacologically active 2-(3-pyridyl)ethylamine core. Specifically, it acts as a conformationally-restricted analog, which could offer advantages in terms of selectivity and potency for specific targets. [, ]

Q2: Are there efficient synthetic routes to access this compound?

A2: Yes, several synthetic strategies have been developed. One approach utilizes a five-step sequence, offering a significant improvement over earlier methods. [, ] Another method involves a multicomponent reaction using an α-(isocyano)acetamide, a homoallyl amine, and an aldehyde, leading to the formation of an oxa-bridged tricyclic compound, which can then be fragmented to yield the desired this compound derivatives. [] Additionally, a cyclobutene ring-opening reaction of bicyclo[4.2.0]octa-1,6-dienes with pyrrolidine has been employed, resulting in 1,5-diketones that can undergo heterocyclization to form the target compound. [, ]

Q3: Can the structure of this compound be further modified?

A3: Absolutely. Researchers have successfully introduced substituents like trifluoromethyl groups (CF3) onto the this compound scaffold. These modifications aim to explore structure-activity relationships and potentially enhance the biological activity of the molecule. [, ]

Q4: Is there any information available on the reduction of 1,7-naphthyridine?

A4: Yes, studies have shown that catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol produces a mixture of two tetrahydro-derivatives: 1,2,3,4-tetrahydro-1,7-naphthyridine (57%) and this compound (43%). These derivatives can be separated, and their structures have been confirmed through ionization measurements, ultraviolet spectroscopy, and proton magnetic resonance spectroscopy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.